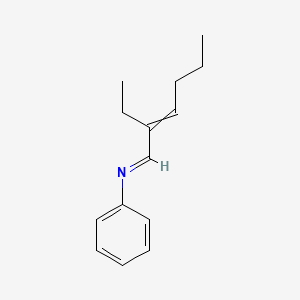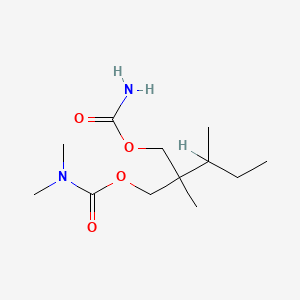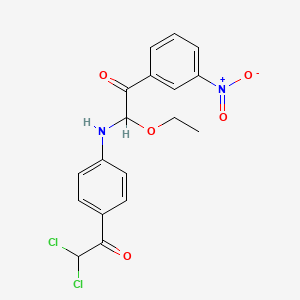
2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichloroacetyl, ethoxy, and nitrophenyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The formation of the amine linkage by reacting the acylated intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: This compound could be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound could be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of 2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone would depend on its specific application. In medicinal chemistry, it could
Properties
CAS No. |
27700-38-5 |
|---|---|
Molecular Formula |
C18H16Cl2N2O5 |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-[4-(2,2-dichloroacetyl)anilino]-2-ethoxy-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H16Cl2N2O5/c1-2-27-18(16(24)12-4-3-5-14(10-12)22(25)26)21-13-8-6-11(7-9-13)15(23)17(19)20/h3-10,17-18,21H,2H2,1H3 |
InChI Key |
TUMIMYCMGJDDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=C(C=C2)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
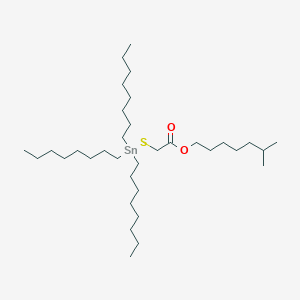
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)


phosphanium bromide](/img/structure/B14692895.png)
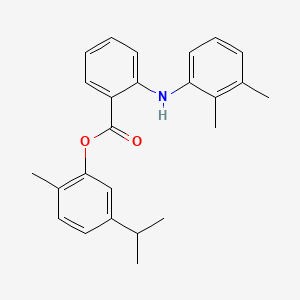

![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
